Kinetic Distinction in Lanthanum Isopropoxide-Mediated ROP: Aggregated vs. Unaggregated Propagation of δ-VL and ε-CL
A comprehensive kinetic study of ring-opening polymerization initiated by lanthanum isopropoxide revealed a fundamental mechanistic divergence between δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL). While both monomers undergo controlled polymerization, propagation for δ-VL occurs on aggregated active polymer chains, whereas for ε-CL it proceeds on unaggregated chains [1]. This difference in the active site's aggregation state is a direct result of the six-membered ring structure and affects the kinetic order and the apparent rate constant of polymerization, providing a handle for tuning reaction control in complex copolymer syntheses.
| Evidence Dimension | Propagation mechanism and active chain state in ROP |
|---|---|
| Target Compound Data | Propagation occurs on aggregated active polymer chains |
| Comparator Or Baseline | ε-caprolactone (ε-CL): Propagation occurs on unaggregated active polymer chains |
| Quantified Difference | Qualitative difference in aggregation state of propagating species |
| Conditions | Ring-opening polymerization initiated by lanthanum isopropoxide in toluene at 60 °C |
Why This Matters
The aggregated propagation of δ-VL can be leveraged to achieve different kinetic profiles and may influence the synthesis of block copolymers where sequential monomer addition requires a specific reactivity ratio.
- [1] Save, M.; Schappacher, M.; Soum, A. Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics. Macromol. Chem. Phys. 2002, 203, 889–899. View Source
